
What is the chemical structure of Harmol?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Harmol

Cat. No.: B15609216 Get Quote

An In-depth Technical Guide to the Chemical Profile of Harmol For Researchers, Scientists,

and Drug Development Professionals

Abstract
Harmol is a significant beta-carboline alkaloid, noted for its wide range of pharmacological

activities, including neuroprotective, anti-tumor, and antifungal properties. As a primary

metabolite of the more widely known alkaloid harmine, harmol presents a unique chemical

scaffold that is of considerable interest in medicinal chemistry and drug development.[1][2] Its

biological activities are largely attributed to its function as a monoamine oxidase (MAO)

inhibitor and its ability to induce programmed cell death pathways such as apoptosis and

autophagy.[1][3] This document provides a comprehensive technical overview of the chemical

structure, properties, synthesis, and key biological mechanisms of harmol, tailored for a

scientific audience.

Chemical Structure and Identifiers
Harmol is structurally classified as a 9H-beta-carboline, featuring a methyl group at the C-1

position and a hydroxyl group at the C-7 position.[1] The molecule exists in tautomeric forms,

predominantly as 1-methyl-9H-pyrido[3,4-b]indol-7-ol, which is in equilibrium with its keto form,

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one.[1][4]
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Identifier Value

IUPAC Name 1-methyl-9H-pyrido[3,4-b]indol-7-ol

Molecular Formula C₁₂H₁₀N₂O

CAS Number 487-03-6

Molecular Weight 198.22 g/mol

Canonical SMILES Cc1c2c(ccn1)c3ccc(cc3[nH]2)O

InChI Key SATMZMMKDDTOSQ-UHFFFAOYSA-N

Synonyms
7-Hydroxyharman, 1-Methyl-9H-beta-carbolin-7-

ol

Physicochemical and Spectral Data
The physicochemical properties of harmol are critical for its application in experimental and

developmental settings. The data presented below has been compiled from various chemical

databases and literature sources.

Physicochemical Properties
A summary of key quantitative data for harmol is provided for easy reference and comparison.
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Property Value Source(s)

Molecular Weight 198.22 g/mol [3]

Melting Point 304 °C [1]

Boiling Point (Predicted) 460.4 ± 40.0 °C [2]

pKa (Acidic)
7.90 (Phenolic OH), 9.47

(Pyrrole NH)
[2][5]

logP (Predicted) 2.52 [6]

Solubility

Soluble in DMSO (up to 45

mg/mL), DMF (20 mg/mL),

Ethanol (10 mg/mL),

Chloroform, Dichloromethane,

Acetone.

[7][8]

Appearance
White to yellow crystalline

solid/powder.
[7][9]

Spectral Characterization
While raw spectral data files for harmol are not readily available in public repositories, its

structure has been extensively confirmed using standard spectroscopic methods as cited in the

literature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR): The structural elucidation of harmol and its

derivatives has been routinely confirmed by ¹H and ¹³C NMR spectroscopy. These analyses

are critical for verifying the integrity of the β-carboline skeleton and the positions of its

functional groups.[10]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups within the harmol molecule. Key expected absorptions include O-H stretching for the

hydroxyl group (around 3200-3500 cm⁻¹), N-H stretching for the indole nitrogen (around

3400-3250 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 3100-2850

cm⁻¹), and C=C/C=N stretching within the aromatic rings (around 1650-1400 cm⁻¹).[10]
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Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of

harmol (198.22 g/mol ) and provides fragmentation patterns useful for structural

confirmation.[3]

Synthesis and Metabolism
Chemical Synthesis
Harmol can be synthesized from its parent alkaloid, harmine, through O-demethylation.

Experimental Protocol: Synthesis of Harmol from Harmine

Reactants: Harmine, hydrobromic acid (HBr, 48%), and acetic acid.

Procedure: A mixture of harmine, an excess of 48% hydrobromic acid, and glacial acetic

acid is prepared in a round-bottom flask equipped with a reflux condenser.

Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere

(e.g., nitrogen or argon) for approximately 15 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature. The solvent is removed under reduced pressure. The resulting crude product

is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with

an organic solvent. The organic layers are combined, dried over anhydrous sodium

sulfate, and concentrated.

Final Product: The crude harmol is then purified, typically by recrystallization or column

chromatography, to yield the final product.[11]

Metabolism
Harmol is a primary and active metabolite of harmine in humans, formed via O-demethylation

by cytochrome P450 enzymes in the liver.[4] Once formed, harmol itself can undergo further

phase II metabolism. The primary metabolic routes for harmol involve conjugation of its

phenolic hydroxyl group to form harmol sulfate and harmol glucuronide, which increases its

water solubility and facilitates its excretion from the body.
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Mechanism of Action and Signaling Pathways
Harmol exerts its biological effects through the modulation of several key signaling pathways,

primarily leading to the induction of autophagy and apoptosis in cancer cells.

Induction of Autophagy via Akt/mTOR Pathway
Inhibition
One of the most well-documented mechanisms of harmol is its ability to induce autophagy, a

cellular process of self-degradation of damaged organelles and proteins. Harmol initiates this

process by inhibiting the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth

and survival.

Mechanism: Harmol treatment leads to a reduction in the phosphorylation of Akt and the

mammalian target of rapamycin (mTOR).[12] The deactivation of mTOR relieves its inhibitory

effect on the ULK1 complex, initiating the formation of the autophagosome. This process is

also linked to the downregulation of survivin, an inhibitor of apoptosis protein that also plays

a role in autophagy regulation.[12]
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Fig 1. Harmol-induced autophagy and apoptosis signaling.

Induction of Apoptosis via Caspase-8 Activation
In certain cancer cell lines, such as human lung carcinoma H596 cells, harmol induces

apoptosis through a caspase-dependent mechanism. This pathway is initiated by the activation

of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, but notably, this

activation occurs independently of the Fas/Fas ligand interaction.

Mechanism: Activated caspase-8 proceeds to activate downstream executioner caspases

like caspase-3. Concurrently, it can cleave Bid to its truncated form (tBid), which translocates

to the mitochondria, leading to the release of cytochrome c, subsequent activation of

caspase-9, and amplification of the apoptotic signal.

Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the literature for

assessing the biological activity of harmol.

Protocol: Induction and Analysis of Autophagy in
U251MG Cells
This protocol is adapted from studies investigating harmol's effect on human glioma cells.[1]

[12]

Cell Culture: Human glioma U251MG cells are cultured in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

Harmol Treatment: A stock solution of harmol is prepared in DMSO. Cells are seeded in 6-

well plates and allowed to adhere overnight. The following day, the medium is replaced with

fresh medium containing harmol at various concentrations (e.g., 0-100 µM) for specified

time points (e.g., 12, 24, 36 hours). A vehicle control (DMSO) is run in parallel.

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline

(PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail. The lysates are
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centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (total protein) is

collected.

Western Blot Analysis:

Protein concentration is determined using a BCA assay.

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (e.g., 12-15% gel

for LC3) and transferred to a PVDF membrane.

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

The membrane is incubated overnight at 4°C with primary antibodies against key

autophagy markers, such as LC3 (to detect conversion from LC3-I to LC3-II) and survivin.

An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading

control.

After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. The band intensities are quantified using densitometry software. An increase in

the LC3-II/LC3-I ratio is indicative of autophagy induction.

Preparation Experiment Analysis

1. Culture U251MG Cells 2. Seed Cells in Plates 3. Treat with Harmol
(0-100 µM)

4. Lyse Cells &
Extract Protein
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(LC3, Survivin, Actin) 6. ECL Detection 7. Densitometry &

Data Analysis
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Fig 2. Experimental workflow for analyzing harmol-induced autophagy.

Conclusion
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Harmol is a pharmacologically active β-carboline alkaloid with a well-defined chemical

structure and a growing body of evidence supporting its potential as a therapeutic agent,

particularly in oncology. Its ability to modulate critical cellular pathways, such as Akt/mTOR

signaling to induce autophagy and caspase-dependent apoptosis, makes it a valuable lead

compound for further investigation. The data and protocols summarized in this guide provide a

foundational resource for researchers and professionals engaged in the study and

development of novel therapeutics based on the harmol scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [What is the chemical structure of Harmol?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609216#what-is-the-chemical-structure-of-harmol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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